Product packaging for Ketoprofen methyl ester(Cat. No.:CAS No. 47087-07-0; 84688-29-9)

Ketoprofen methyl ester

Cat. No.: B2478500
CAS No.: 47087-07-0; 84688-29-9
M. Wt: 268.312
InChI Key: BIOCOYIPJQMGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketoprofen Methyl Ester (Methyl 2-(3-benzoylphenyl)propanoate, CAS 47087-07-0) is a chemical compound with a molecular formula of C17H16O3 and a molecular weight of 268.31 g/mol . This compound is primarily utilized in scientific research as a prodrug of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Ester prodrugs like this one are designed to enhance absorption and reduce the gastrointestinal irritation associated with the parent acidic drug . It is a critical compound in neuroinflammation research, where it acts as a proradiotracer for PET imaging. In this application, the methyl ester form readily crosses the blood-brain barrier and is hydrolyzed in the brain to its active acid form, which associates with cyclooxygenase-1 (COX-1) in inflamed regions, allowing for the detection of neuroinflammation in models of neurodegenerative diseases . Furthermore, researchers must be aware of its role as a potential analytical artifact. Studies have demonstrated that this compound can be unexpectedly formed during the GC-MS analysis of horse urine samples when ketoprofen is present and methanol is used as a solvent, a process facilitated by lipase enzymes from bacteria . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B2478500 Ketoprofen methyl ester CAS No. 47087-07-0; 84688-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-benzoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOCOYIPJQMGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346303
Record name Ketoprofen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47087-07-0
Record name Ketoprofen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ketoprofen Methyl Ester: Foundational Academic Perspectives

Historical Context in Medicinal Chemistry and Prodrug Development

Ketoprofen (B1673614), a potent nonsteroidal anti-inflammatory drug (NSAID), was first synthesized in 1968. researchgate.net It belongs to the propionic acid class of NSAIDs and is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. researchgate.net The therapeutic action of ketoprofen and other NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. snmjournals.orgnih.govnih.gov

Despite its efficacy, the clinical use of ketoprofen has been associated with gastrointestinal side effects. researchgate.netnih.gov A significant factor contributing to this is the presence of a free carboxylic acid group in the molecule's structure. researchgate.net This has led medicinal chemists to explore the development of prodrugs of ketoprofen to mitigate such adverse effects. researchgate.netopenmedicinalchemistryjournal.com The fundamental principle of this prodrug strategy is to temporarily mask the carboxylic acid group, often through esterification, until the drug is absorbed into the systemic circulation. researchgate.netopenmedicinalchemistryjournal.com

In this context, various ester prodrugs of ketoprofen have been synthesized and evaluated. nih.govthieme-connect.com The synthesis of ketoprofen methyl ester, also known as methyl 2-(3-benzoylphenyl)propanoate, represents a direct application of this prodrug approach. mdpi.com Research has focused on synthesizing this compound and other ester derivatives to enhance its therapeutic profile. nih.govmdpi.com Studies have demonstrated that these ester prodrugs, including the methyl derivative, can be synthesized through methods like esterification and dicyclohexyl carbodiimide (B86325) (DCC) coupling. nih.govthieme-connect.commdpi.com

More recently, radiolabeled versions of this compound, such as ¹¹C-labeled and ¹⁸F-labeled variants, have been developed as positron emission tomography (PET) probes for imaging COX-1 expression in the brain, particularly in the context of neuroinflammation. snmjournals.orgnih.govnih.govsnmjournals.org These imaging agents cross the blood-brain barrier and are then hydrolyzed back to the active ketoprofen acid form, allowing for the visualization of neuroinflammatory processes. snmjournals.orgnih.gov

Conceptual Frameworks for Ester Prodrug Design

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. jiwaji.eduresearchgate.net A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net

Esterification is a common and effective method for creating prodrugs, particularly for drugs containing carboxylic acid or hydroxyl groups. studysmarter.co.ukresearchgate.net The primary goals of designing an ester prodrug include:

Enhancing Lipophilicity and Permeability : Carboxylic acids are often polar and ionized at physiological pH, which can limit their ability to cross biological membranes. nih.gov By converting the carboxylic acid to an ester, the polarity is reduced, and the lipophilicity is increased, which can lead to improved oral absorption. nih.govresearchgate.net

Masking Unwanted Properties : The free carboxylic acid group in many NSAIDs is implicated in causing gastric irritation. jiwaji.edu Masking this group as an ester can reduce this localized toxicity. researchgate.net

Controlled Release : The rate of hydrolysis of the ester back to the active carboxylic acid can be modulated by the nature of the alcohol used for esterification, potentially allowing for a more controlled release of the active drug. nih.gov

The conceptual framework for designing this compound is rooted in these principles. By converting the carboxylic acid of ketoprofen to a methyl ester, the resulting compound is more lipophilic. nih.gov An ideal ester prodrug should be chemically stable, particularly in the acidic environment of the stomach, and then undergo hydrolysis in a more neutral or basic environment, such as the intestines or after absorption into the bloodstream, to release the active ketoprofen. nih.govthieme-connect.com Research has shown that ketoprofen ester prodrugs are stable in acidic conditions and are susceptible to hydrolysis at intestinal pH. nih.gov The synthesis of this compound, along with other esters like ethyl and propyl esters, has been undertaken to create candidates for oral delivery with the aim of reducing toxicity. mdpi.com

Synthetic Methodologies and Advanced Chemical Characterization of Ketoprofen Methyl Ester

Synthetic Routes for Ketoprofen (B1673614) Methyl Ester

The synthesis of ketoprofen methyl ester can be achieved through several strategic pathways, depending on the desired outcome, such as racemic mixture, specific enantiomeric form, or isotopically labeled analog.

The most direct method for synthesizing this compound is through the esterification of its parent compound, ketoprofen. This reaction involves the condensation of the carboxylic acid group of ketoprofen with methanol (B129727). A common laboratory-scale method employs coupling agents to facilitate the reaction. For instance, ketoprofen can be dissolved in an anhydrous solvent like dichloromethane, followed by the addition of N,N′-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Methanol is then added to the mixture, which is stirred at room temperature until the reaction is complete. mdpi.com The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol, forming the ester and dicyclohexylurea as a byproduct.

Ketoprofen is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer. Consequently, methods to obtain enantiomerically pure this compound are of significant interest.

One approach involves the resolution of racemic ketoprofen first, followed by esterification. The racemic acid can be reacted with an optically pure chiral amine to form diastereomeric ammonium (B1175870) salts. nih.gov These salts, possessing different physical properties, can be separated by fractional crystallization. After separation, the desired enantiomerically pure ketoprofen is recovered and can be esterified as described above to yield the corresponding pure (R)- or (S)-ketoprofen methyl ester. nih.gov

Another sophisticated method is asymmetric catalysis. This can involve the asymmetric hydrogenation of a precursor molecule, methyl α-(3-benzoylphenyl) acrylate. scielo.brresearchgate.net Using a chiral catalyst, such as a Ruthenium-BINAP complex (e.g., Ru-(S)-BINAP), the double bond can be hydrogenated stereoselectively to produce (S)-ketoprofen methyl ester with high enantiomeric excess. scielo.brresearchgate.net

Biocatalytic methods also provide a route to chiral separation. The racemic mixture of this compound can be subjected to enzymatic hydrolysis using specific microorganisms, such as Trichosporon laibacchii. google.com This microorganism can selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired (S)-ketoprofen methyl ester) unreacted and thus enriched in the mixture. google.com

For molecular imaging applications like Positron Emission Tomography (PET), this compound analogs are synthesized with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F). nih.govbohrium.com These radiolabeled compounds allow for the in vivo imaging of targets like the cyclooxygenase-1 (COX-1) enzyme. nih.govsnmjournals.org

The synthesis of an ¹⁸F-labeled analog, for example, involves a multi-step process. A precursor molecule, such as 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester, is prepared. nih.gov This precursor then undergoes nucleophilic aromatic substitution with [¹⁸F]fluoride, which displaces the nitro group to introduce the ¹⁸F label. nih.govsnmjournals.org The reaction is typically carried out at an elevated temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO) with the aid of a phase-transfer catalyst like Kryptofix 222. nih.govsnmjournals.org The resulting racemic radiolabeled product, (RS)-[¹⁸F]FKTP-Me, can be purified using high-performance liquid chromatography (HPLC). nih.gov If enantiomerically pure forms are required, they can be separated from the racemic mixture using a chiral HPLC column. nih.govsnmjournals.org

Parameter Synthesis of (RS)-[¹⁸F]FKTP-Me Optical Resolution
Precursor 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester nih.gov(RS)-[¹⁸F]FKTP-Me nih.gov
Reaction Nucleophilic ¹⁸F-fluorination nih.govsnmjournals.orgChiral HPLC Separation nih.govsnmjournals.org
Reagents [¹⁸F]KF, Kryptofix 222, DMSO nih.govsnmjournals.orgChiral column mobile phase
Temperature 120°C nih.govsnmjournals.orgAmbient
Radiochemical Yield 11%–13% nih.govsnmjournals.org(R)-enantiomer: 1%–3%; (S)-enantiomer: 1%–6% nih.gov
Purity >99% (radiochemical and chemical) nih.govsnmjournals.org>99% (enantiomeric excess) nih.gov
Total Synthesis Time 52–60 min nih.gov70–92 min (including fluorination) nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

The structural integrity and purity of synthesized this compound are confirmed using a suite of advanced analytical methods.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com

In the ¹H NMR spectrum, the key distinguishing feature of the methyl ester is a sharp singlet peak appearing around 3.6-3.8 ppm, corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group. Other characteristic signals include a doublet for the methyl group (-CH-CH₃ ) on the propionate (B1217596) side chain (around 1.5 ppm) and a quartet for the adjacent methine proton (-CH -CH₃) (around 3.8 ppm). The aromatic protons appear as a complex multiplet pattern in the downfield region (typically 7.4-7.8 ppm).

The ¹³C NMR spectrum provides complementary information. The formation of the ester is confirmed by the presence of a signal for the ester carbonyl carbon at approximately 174 ppm. The ketonic carbonyl carbon appears further downfield at around 196 ppm. The methoxy carbon (-OC H₃) gives a signal around 52 ppm.

¹H NMR (in CDCl₃) Approximate Chemical Shift (δ, ppm) Multiplicity Assignment
Methyl (propionate)~1.5Doublet-CH-CH₃
Methoxy~3.7Singlet-O-CH₃
Methine~3.8Quartet-CH -CH₃
Aromatic7.4 - 7.8MultipletAr-H
¹³C NMR (in CDCl₃) Approximate Chemical Shift (δ, ppm) Assignment
Methyl (propionate)~18-CH-C H₃
Methine~45-C H-CH₃
Methoxy~52-O-C H₃
Aromatic128 - 140C -Ar
Ester Carbonyl~174-C OOCH₃
Ketone Carbonyl~196-C =O

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to its two carbonyl groups.

The most significant change from the spectrum of ketoprofen is the replacement of the broad O-H stretch of the carboxylic acid with the C-O stretches of the ester. The key diagnostic peaks for this compound are the sharp, strong C=O stretching vibrations. The ketone carbonyl typically absorbs at a lower wavenumber (around 1655 cm⁻¹) compared to the ester carbonyl, which appears at a higher wavenumber (around 1735 cm⁻¹). researchgate.netnih.gov The presence of these two distinct peaks is a clear indicator of the compound's structure.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance
C=O (Ketone)Stretch~1655 nih.govStrong, Sharp
C=O (Ester)Stretch~1735Strong, Sharp
C-O (Ester)Stretch~1100-1300Strong
C-H (Aromatic)Stretch>3000Medium
C-H (Aliphatic)Stretch<3000Medium

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique employed to confirm the molecular identity and assess the purity of synthesized this compound. This method provides a precise determination of the compound's molecular weight and offers structural insights through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized, typically forming a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (Formula: C₁₇H₁₆O₃), the expected molecular weight is approximately 268.31 g/mol nist.govchemeo.com. The detection of a prominent peak at m/z ≈ 268 serves as the primary confirmation of the compound's successful synthesis.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides corroborating evidence for the compound's structure. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group libretexts.org. For this compound, this results in specific, identifiable fragment ions that distinguish it from its parent compound, Ketoprofen. An unidentified peak in a gas chromatography-mass spectrometry (GC-MS) analysis was identified as this compound by comparing its mass spectrum to that of a synthesized standard elsevierpure.com.

Table 1: Characteristic Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonSignificance
268[C₁₇H₁₆O₃]+•Molecular Ion (M+•)
209[M - •COOCH₃]+Loss of the carbomethoxy group
105[C₆H₅CO]+Benzoyl cation, characteristic of the ketoprofen core structure
77[C₆H₅]+Phenyl cation

High-Resolution Accurate Mass Liquid Chromatography–Mass Spectrometry (LC-MS) for Elemental Composition and Purity

High-Resolution Accurate Mass (HRAM) Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful technique for the unambiguous confirmation of the elemental composition and purity of this compound. Unlike standard MS, HRAM instruments, such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (QTOF) mass spectrometers, measure the mass-to-charge ratio of ions with extremely high precision mdpi.comresearchgate.net. This allows for the determination of the exact molecular formula of the synthesized compound.

The technique provides an experimental mass value that can be compared to the theoretical mass calculated from the atomic weights of the constituent elements. A very low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition nih.gov. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In studies involving novel derivatives of ketoprofen, such as Ketoprofen 1,4-sorbitan ester, HRAM LC-MS was utilized to determine the precise molecular mass and elemental composition, with this compound used as a reference compound mdpi.comresearchgate.net.

Table 2: HRAM LC-MS Data for this compound
ParameterValue
Molecular FormulaC₁₇H₁₆O₃
Theoretical Mass [M+H]⁺269.11722 u
Experimental Mass [M+H]⁺269.11719 u
Mass Error-0.11 ppm

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating its enantiomers. The method's versatility allows for both achiral and chiral applications.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase, commonly a C18 column, and a polar mobile phase nih.govscirp.org. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an acidic modifier like formic acid or phosphoric acid, is used to elute the compound nih.govscirp.org. The purity of the sample is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector at wavelengths around 254 nm or 260 nm nih.govscirp.orgmdpi.com. A single, sharp peak indicates a high degree of purity mdpi.com.

The separation of the (R)- and (S)-enantiomers of this compound requires a chiral environment. This is most commonly achieved through the use of a Chiral Stationary Phase (CSP) nih.govresearchgate.net. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have proven to be highly effective for resolving the enantiomers of profens researchgate.netgoogle.com. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification mdpi.com. For instance, a fluorine-substituted derivative of this compound was successfully resolved into its (R)- and (S)-enantiomers using HPLC with a chiral column, achieving an enantiomeric excess of over 99% nih.govsnmjournals.org.

Table 3: Example HPLC Conditions for Enantiomeric Separation of Ketoprofen Derivatives
ParameterCondition 1Condition 2
Stationary Phase (Column)Amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP (immobilized)Chirobiotic V CSP
Mobile Phasen-hexane:ethanol:formic acid (98:2:0.1, v/v/v) mdpi.comTetrahydrofuran:0.5% Triethylamine acetate (B1210297) buffer (15:85, v/v) nih.gov
Flow Rate2.0 mL/min mdpi.com0.7 mL/min nih.gov
DetectionUV at 254 nm mdpi.comNot Specified
Resolution (Rs)> 1.52.28 nih.gov

Circular Dichroism Spectroscopy for Enantiomeric Configuration Determination

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of the enantiomers of this compound. This spectroscopic method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A positive or negative peak in a CD spectrum is known as a Cotton effect. For a pair of enantiomers, one will exhibit a positive Cotton effect while the other will show a negative Cotton effect at the same wavelength.

In the characterization of a fluorine-substituted analog of this compound, CD spectroscopy was used to assign the absolute configuration of the separated enantiomers nih.govsnmjournals.orgsnmjournals.org. By comparing the CD spectra of the synthesized enantiomers to the known spectra of (R)- and (S)-Ketoprofen, the configuration could be definitively assigned. The study found that the (R)-enantiomer exhibited a negative Cotton effect, while the (S)-enantiomer showed a positive one, which is consistent with previous research on ketoprofen nih.govsnmjournals.orgsnmjournals.org. This non-destructive technique is therefore essential for confirming the stereochemical identity of each purified enantiomer.

Table 4: Circular Dichroism Data for Fluorine-Substituted Ketoprofen Enantiomers
EnantiomerObserved Cotton EffectAssigned Absolute Configuration
Enantiomer 1Negative nih.govsnmjournals.org(R)
Enantiomer 2Positive nih.govsnmjournals.org(S)

Prodrug Mechanism of Action and Biotransformation Studies

Enzymatic Hydrolysis of Ketoprofen (B1673614) Methyl Ester

The primary mechanism for the activation of ketoprofen methyl ester is enzymatic hydrolysis, a process predominantly mediated by esterases present in various biological matrices, most notably plasma.

Species-Specific Plasma Esterase Activity and Hydrolysis Rates

The rate of hydrolysis of this compound exhibits significant variability across different species, a factor attributable to the differing levels and types of plasma esterase activity. nih.gov Studies have demonstrated that in commercially purchased and freshly collected plasma, this compound undergoes rapid hydrolysis in species such as mice, rats, and horses. nih.gov In contrast, the hydrolysis is initially rapid and then becomes limited in cat plasma. nih.gov Minimal hydrolysis is observed in the commercially purchased plasma of dogs, pigs, sheep, and cattle; however, substantial hydrolysis occurs in freshly collected plasma from these same species, highlighting differences in enzyme activity between commercial and fresh samples. nih.gov

This species-dependent variation in hydrolytic activity is a critical consideration in preclinical studies, as the pharmacokinetic and pharmacodynamic profiles of this compound can differ significantly among animal models.

Below is an interactive data table summarizing the hydrolysis rates of this compound in the plasma of various species.

Impact of Esterase Inhibitors on Hydrolysis in Biological Matrices

The enzymatic nature of this compound hydrolysis is further confirmed by studies involving esterase inhibitors. The use of these inhibitors can significantly reduce or prevent the cleavage of the ester bond, thereby stabilizing the prodrug in biological samples. The effects of different esterase inhibitors can also be species-dependent, reflecting the diverse array of esterases present in the plasma of different animals. nih.gov For instance, the efficacy of various inhibitors in preventing hydrolysis has been specifically evaluated in rat, dog, and pig plasma, demonstrating varied effects. nih.gov This underscores the importance of selecting appropriate inhibitors for in vitro studies to prevent post-collection hydrolysis, which could otherwise lead to inaccurate pharmacokinetic assessments. nih.gov

The following interactive data table illustrates the impact of esterase inhibitors on the hydrolysis of this compound.

Factors Influencing Chemical Stability and Enzymatic Cleavage

Beyond the enzymatic activity, the chemical stability and the rate of enzymatic cleavage of this compound are influenced by several factors. The pH of the environment plays a crucial role; for instance, the dissolution and subsequent release of the parent drug from its ester prodrugs are significantly higher in the simulated intestinal pH of 6.8 compared to the acidic environment of the stomach (pH 1.2). mdpi.com This suggests that the prodrug is more stable in acidic conditions and is designed for release in the more neutral to alkaline environment of the small intestine. mdpi.com

Furthermore, the inherent lipophilicity of the ester prodrug, which is generally higher than that of the parent drug, influences its absorption and distribution, which in turn affects its accessibility to hydrolytic enzymes. nih.gov The structure of the alcohol moiety in the ester can also impact the rate of hydrolysis.

In Vitro Bioconversion Pathways and Metabolite Formation

The primary in vitro bioconversion pathway for this compound is its hydrolysis to the active parent drug, ketoprofen. nih.gov This conversion is the essential step for the prodrug to exert its pharmacological effect.

Metabolite analysis has shown that upon entering a biological system, such as the brain, this compound is hydrolyzed to its pharmacologically active acid form. nih.gov While ketoprofen itself undergoes further metabolism, primarily through glucuronidation to form ketoprofen glucuronide, the initial and principal biotransformation of the methyl ester prodrug is the cleavage of the ester bond. mdpi.com Studies focusing on the in vitro metabolism of this compound have predominantly identified ketoprofen as the major metabolite, indicating that the hydrolysis of the ester is the rate-limiting step in its activation.

Prodrug Activation and Release Kinetics of the Parent Drug

The activation of the this compound prodrug is intrinsically linked to its hydrolysis kinetics. The release of the parent drug, ketoprofen, is dependent on the rate of this enzymatic conversion.

Studies have shown that the release of ketoprofen from its methyl ester is influenced by the pH of the surrounding medium. In simulated gastric fluid (acidic pH), the release is minimal, whereas in simulated intestinal fluid (neutral to slightly alkaline pH), the release is significantly higher. mdpi.com This pH-dependent release profile is advantageous for oral administration, as it allows the prodrug to pass through the stomach largely intact, with the majority of the active drug being released in the small intestine, the primary site of drug absorption.

The kinetics of this release can be characterized by the half-life of the prodrug in a biological matrix. For instance, the rapid hydrolysis in the plasma of certain species suggests a short half-life for the prodrug and a correspondingly rapid appearance of the parent drug. nih.gov In a study involving a radiolabeled analog, it was observed that the methyl ester was completely hydrolyzed to the parent drug within 10 minutes of administration in the brain. nih.gov

Pharmacokinetic Investigations in Preclinical Animal Models

Absorption and Distribution Profiles of Ketoprofen (B1673614) Methyl Ester in Animal Systems

Ketoprofen methyl ester (KME), as a prodrug of ketoprofen, is designed to have different physicochemical properties, such as increased lipophilicity, which influences its absorption and distribution. Preclinical studies have focused on its potential for improved transport across biological membranes, including the gastrointestinal tract and the blood-brain barrier.

An in silico analysis using SwissADME predicted that the methyl ester of ketoprofen is an ideal candidate for oral absorption mdpi.comresearchgate.net. This prediction is supported by ex vivo research on intestinal permeation. A study utilizing a mouse model demonstrated that ketoprofen ester prodrugs, including the methyl ester, had a statistically significant (p < 0.05) enhancement in intestinal permeation ratio compared to the parent drug, ketoprofen mdpi.comresearchgate.net. Dissolution studies also indicated that KME has pH-dependent solubility, with significantly greater dissolution in simulated intestinal fluid (pH 6.8) compared to simulated gastric fluid (pH 1.2), suggesting it is better suited for absorption in the intestinal environment mdpi.com.

Regarding distribution, investigations using positron emission tomography (PET) with a radiolabeled analog, (RS)-[¹⁸F]FKTP-Me, in rats have provided significant insights. These studies revealed that the methyl ester form can cross the blood-brain barrier and enter the brain nih.gov. Following penetration into the central nervous system, it shows accumulation in inflamed brain regions, where it is subsequently hydrolyzed to its active acidic form nih.gov. This demonstrates the ability of the ester prodrug to reach and target specific tissues, such as sites of neuroinflammation, which is a key aspect of its distribution profile nih.gov.

Interactive Table: In Vitro Dissolution of this compound vs. Ketoprofen This table summarizes the percentage of each compound dissolved after 120 minutes in simulated gastric and intestinal fluids.

CompoundDissolution Medium% Dissolved (mean ± SD)
This compoundHCl Buffer (pH 1.2)7.9 ± 1.9
KetoprofenHCl Buffer (pH 1.2)53.61 ± 8.9
This compoundPhosphate Buffer (pH 6.8)92.40 ± 5.9
KetoprofenPhosphate Buffer (pH 6.8)81.7 ± 5.9
Data sourced from mdpi.com

Comparative Pharmacokinetics of this compound versus Ketoprofen in Animal Models

While studies have established that this compound functions as a prodrug that is converted to ketoprofen in vivo, direct comparative studies detailing the full pharmacokinetic profiles (e.g., Cmax, Tmax, AUC) of both this compound and ketoprofen administered under identical conditions in the same animal model are limited in the available scientific literature.

However, research has compared specific absorption-related characteristics. As noted, ex vivo intestinal permeation studies found that the ester prodrugs of ketoprofen exhibited a significantly enhanced permeation ratio across mouse intestinal tissue when compared directly with ketoprofen mdpi.comresearchgate.net. This suggests that the esterification of the carboxyl group on ketoprofen improves its ability to cross the intestinal membrane, which would be expected to influence its absorption kinetics in vivo.

In silico modeling further supports the potential for different pharmacokinetic behavior, with analyses identifying the methyl derivative as a promising candidate for oral absorption with a predicted toxicity profile that is distinct from the parent compound mdpi.comresearchgate.net. While these findings strongly suggest differences in absorption and bioavailability, comprehensive in vivo data providing a direct comparison of key pharmacokinetic parameters between KME and ketoprofen is not extensively documented.

Metabolic Fate and Elimination Kinetics of this compound in Animals

The primary metabolic fate of this compound in animal systems is its rapid conversion to the pharmacologically active parent drug, ketoprofen, through hydrolysis. This bioconversion is a critical step for the prodrug to exert its therapeutic effects.

In vivo studies in rats using radiolabeled KME analogs for PET imaging have confirmed that the compound is hydrolyzed to its acidic form within the body nih.gov. The research showed that after the ester crosses the blood-brain barrier, it is converted to the active drug within the brain tissue itself nih.gov.

The site of this hydrolysis is largely attributed to esterase enzymes present in plasma and various tissues. An extensive in vitro study evaluated the stability of KME in the plasma of multiple animal species, revealing significant species-dependent differences in the rate of hydrolysis nih.govingentaconnect.com.

Key findings from this stability study include:

Rapid Hydrolysis: KME was rapidly hydrolyzed in both commercially purchased and freshly collected plasma from mice, rats, and horses nih.govingentaconnect.com.

Limited Hydrolysis: In cat plasma, the hydrolysis was initially quick but then became limited nih.govingentaconnect.com.

Variable Hydrolysis: In commercially purchased plasma from dogs, pigs, sheep, and cattle, KME hydrolysis was minimal. However, in freshly collected plasma from these same species, the hydrolysis was substantial nih.govingentaconnect.com.

These results indicate that the hydrolytic activity of plasma esterases varies considerably among common preclinical animal models nih.gov. This species-dependent metabolic rate is a critical factor in preclinical studies, as it determines how quickly the active ketoprofen molecule becomes available systemically and at target tissues. The difference between commercial and fresh plasma also suggests that the stability of these enzymes can impact experimental outcomes nih.govingentaconnect.com.

Interactive Table: Stability of this compound in Plasma from Various Animal Species This table summarizes the observed rate of hydrolysis of KME when incubated in plasma.

Animal SpeciesRate of Hydrolysis in Plasma
MouseRapid
RatRapid
HorseRapid
CatInitially quick, then limited
DogSubstantial (in fresh plasma)
PigSubstantial (in fresh plasma)
SheepSubstantial (in fresh plasma)
CattleSubstantial (in fresh plasma)
Data sourced from nih.govingentaconnect.com

Influence of Formulations on this compound Pharmacokinetics in Animals

Based on the available scientific literature, there are no preclinical studies that specifically investigate how different pharmaceutical formulations (e.g., oral, intravenous, transdermal) of this compound influence its pharmacokinetic parameters in animal models. Research has been conducted on various formulations of the parent compound, ketoprofen, to alter its absorption, distribution, and duration of action uns.ac.idscienceopen.comdoaj.org. However, similar comparative formulation studies for the methyl ester prodrug have not been reported.

Molecular Interactions and Computational Studies

Enzyme-Ligand Interaction Studies

The transformation of ketoprofen's carboxyl group into a methyl ester profoundly modifies its interaction with target enzymes. Computational methods such as molecular docking are invaluable for predicting and analyzing these interactions at a molecular level.

Molecular Docking Simulations with Target Enzymes (e.g., Cyclooxygenases, Lipases)

Molecular docking simulations have been instrumental in elucidating the binding of ketoprofen (B1673614) methyl ester with key enzymes. Studies have focused on its interaction with cyclooxygenase (COX) enzymes, the primary targets for NSAIDs, and lipases, which are crucial for the hydrolysis of the ester back to the active ketoprofen form.

Cyclooxygenases (COX): Ketoprofen itself is known to inhibit both COX-1 and COX-2 enzymes. The esterification to ketoprofen methyl ester creates a prodrug that must be hydrolyzed to its active acidic form to exert its primary anti-inflammatory effect. Labeled versions of this compound, such as ¹¹C-labeled and ¹⁸F-labeled variants, have been developed as potential proradiotracers for positron emission tomography (PET) imaging of COX-1 in the brain. nih.gov These studies demonstrate that the methyl ester can cross the blood-brain barrier, where it is subsequently hydrolyzed. nih.gov This suggests that while the ester itself may not be the primary inhibitor, its interaction and positioning within the enzyme active site are critical preliminary steps.

Lipases: The enzymatic resolution of racemic ketoprofen often involves lipases, which selectively catalyze the esterification or hydrolysis of one enantiomer. Various lipases, including those from Candida rugosa, have been used to resolve ketoprofen enantiomers through reactions involving ketoprofen esters. semanticscholar.orgscispace.com For instance, the enantioselective hydrolysis of ketoprofen esters is a key step in producing optically pure (S)-ketoprofen, which is significantly more potent than the (R)-enantiomer. scispace.comnih.gov Docking studies help to understand the structural basis for this enantioselectivity, modeling how the different enantiomers of the ketoprofen ester fit into the lipase's active site. nih.gov

Analysis of Binding Modes and Identification of Key Amino Acid Residues

The binding mode of an inhibitor within an enzyme's active site is defined by the network of interactions it forms with surrounding amino acid residues. For the parent drug, ketoprofen, its carboxylate group is critical for anchoring it within the COX active site, typically through hydrogen bonds with key residues like Arginine and Tyrosine.

When ketoprofen is converted to its methyl ester, the capacity for this ionic interaction is lost. Docking studies on various ketoprofen derivatives reveal that the interactions shift. nih.gov While specific docking studies detailing the amino acid interactions of this compound within COX are not extensively published, inferences can be drawn from studies on similar derivatives and the parent compound. The hydrophobic portions of the molecule, the benzoyl and phenyl rings, would continue to form van der Waals and hydrophobic interactions within the hydrophobic channel of the COX active site. The ester group itself may form weaker hydrogen bonds or other polar interactions with different sets of residues compared to the parent drug's carboxyl group.

In the context of lipases, the binding mode is critical for catalysis. The active site of a lipase, often featuring a catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartate/Glutamate), interacts directly with the ester group of this compound to facilitate hydrolysis. nih.gov The stereospecificity of many lipases is determined by how the (R)- and (S)-enantiomers are positioned relative to this catalytic triad, with subtle differences in steric hindrance and hydrophobic interactions with nearby residues dictating which enantiomer is preferentially hydrolyzed. nih.gov

Structure-Activity Relationship (SAR) Insights from Molecular Docking

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. Molecular docking provides a powerful computational tool to rationalize these relationships at a molecular level.

The esterification of ketoprofen to this compound is a clear example of a structural modification intended to create a prodrug. The primary SAR insight gained from comparing ketoprofen and its methyl ester is the impact of masking the carboxylic acid. Docking studies would confirm that the removal of the acidic proton and the potential for strong ionic interactions significantly alters the binding affinity for the COX active site. This is consistent with the understanding that the ester is a less active form that requires in vivo hydrolysis. nih.gov

Furthermore, studies comparing a series of ketoprofen ester prodrugs (methyl, ethyl, propyl) show differences in their properties. mdpi.com Molecular docking can help explain these differences by modeling how the increasing alkyl chain length affects the fit and interactions within the binding pockets of both target enzymes (like COX) and hydrolyzing enzymes (like lipases), thereby influencing both efficacy and metabolic activation.

In Silico Predictive Modeling

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, offering a rapid and cost-effective way to assess their potential for success.

Drugability Assessment (e.g., SwissADME Analysis)

SwissADME is a computational tool used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Such analyses have been performed on ketoprofen and its ester prodrugs to evaluate their drug-likeness. mdpi.com

In one study, the methyl ester derivative of ketoprofen was identified as an ideal candidate for oral absorption based on in silico analysis. mdpi.comresearchgate.net This assessment is often based on parameters such as gastrointestinal (GI) absorption, bioavailability score, and adherence to established drug-likeness rules like Lipinski's Rule of Five. The conversion of the carboxylic acid to an ester generally increases the molecule's lipophilicity, which can enhance its ability to permeate biological membranes, a key factor in oral absorption.

Table 1: Predicted ADME Properties for Ketoprofen and this compound
CompoundPropertyPredicted ValueReference
This compoundGastrointestinal (GI) AbsorptionHigh mdpi.com
Bioavailability Score0.55 mdpi.com
KetoprofenGastrointestinal (GI) AbsorptionHigh mdpi.com
Bioavailability Score0.55 mdpi.com

This table is based on data from in silico predictions for ketoprofen and its ester prodrugs.

Pharmacokinetic Property Prediction (e.g., Log P for octanol-water partition coefficient)

The octanol-water partition coefficient (Log P) is a critical measure of a molecule's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). This property heavily influences a drug's absorption, distribution, and ability to cross cell membranes.

The esterification of ketoprofen to this compound increases its lipophilicity, which is reflected in a higher Log P value. The parent drug, ketoprofen, has a Log P value of approximately 3.12. unal.edu.co In contrast, the predicted Log P for this compound is higher, with calculated values around 3.194. chemeo.com This increased lipophilicity is a primary reason for the enhanced membrane permeation predicted by ADME models. mdpi.com However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility.

Table 2: Octanol-Water Partition Coefficient (Log P) Values
CompoundLog P ValueMethod/Source
Ketoprofen~3.12Biopharmaceutical Classification System Data unal.edu.co
Ketoprofen2.66Thin-Layer Chromatography Determination researchgate.net
This compound3.194Crippen Method Prediction chemeo.com

Log P values can vary based on the determination method (experimental vs. computational).

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of ligands to their protein targets, revealing the stability of the complex and the key interactions over time. A recent study investigated the behavior of six novel analogues of ketoprofen, a closely related parent compound to this compound, in complex with human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

The simulations were conducted to understand the inhibitory effects of these derivatives on COX-2, providing detailed insights into the structural dynamics of the protein-ligand complexes. nih.gov The stability of these complexes was evaluated by analyzing various parameters throughout the simulation, including the root mean square deviation (RMSD) of the protein and ligand, the root mean square fluctuation (RMSF) of the protein residues, and the radius of gyration (Rg). Such analyses help in confirming the stability of the ligand within the active site of the enzyme. nih.gov

To quantify the binding affinity of these ketoprofen derivatives to COX-2, molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations were employed. nih.gov This method provides an estimation of the binding free energy, which is a critical parameter in predicting the potency of a potential inhibitor. The study highlighted that specific structural modifications to the ketoprofen molecule could lead to promising candidates for inflammation treatment. nih.gov

In a related study on different ketoprofen derivatives, MD simulations were performed using GROMACS software with the CHARMM36 force field. mdpi.com The systems were neutralized with sodium ions and their energy was minimized to remove any steric clashes before the production simulation. mdpi.com The equilibration of the systems was carried out in two phases, NVT and NPT ensembles, at a constant temperature of 300 K. mdpi.com Such rigorous simulation protocols ensure the reliability of the obtained dynamic behavior of the protein-ligand complexes.

Interactive Table: Simulation Parameters for Ketoprofen Derivative-Protein Complexes

Parameter Description Typical Value/Software
Software Program used to run the MD simulation. GROMACS, AMBER
Force Field Set of parameters to calculate potential energy. CHARMM36, AMBER
Water Model Model used to represent water molecules. TIP3P
Ensemble Statistical mechanics ensemble used. NVT, NPT
Temperature Simulation temperature. 300 K

| Simulation Time | Duration of the production simulation. | 100 ns or more |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Ketoprofen Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.com This approach is valuable in drug discovery for predicting the activity of newly designed molecules and for understanding the molecular properties that are crucial for their biological function.

A study involving the synthesis of new derivatives of ketoprofen and flurbiprofen (B1673479) included a QSAR analysis to correlate the structural features of these compounds with their observed analgesic and anti-inflammatory activities. ijpsonline.com The Mannich base amides of ketoprofen were synthesized and evaluated, and the QSAR analysis was performed using the software Cerius2 version 1.6. ijpsonline.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In a typical QSAR study of anti-inflammatory agents, a set of molecules with known activities is used as a training set to build a statistical model. This model is then validated using a separate set of compounds (test set) to ensure its predictive power. The most common statistical methods used to develop QSAR models are Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

The goal of the QSAR analysis of the ketoprofen derivatives was to identify the key molecular features that contribute to their anti-inflammatory potency and reduced ulcerogenic activity. ijpsonline.com By establishing a robust QSAR model, it becomes possible to design new derivatives with potentially enhanced therapeutic profiles.

Interactive Table: Key Components of a QSAR Study

Component Description Examples
Molecular Descriptors Numerical values representing molecular properties. LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies
Biological Activity Measured effect of the compounds. IC50, ED50, Anti-inflammatory activity (%)
Statistical Method Algorithm to build the correlation model. Multiple Linear Regression (MLR), Partial Least Squares (PLS)

| Model Validation | Assessment of the model's predictive ability. | Cross-validation (q²), Correlation coefficient (r²) |

Exploration of Novel Drug Delivery Systems for Ketoprofen Methyl Ester Preclinical/conceptual

Design Principles for Enhanced Drug Delivery via Ester Prodrugs

The fundamental principle behind ester prodrugs is the chemical modification of a parent drug, like ketoprofen (B1673614), to form an ester, such as ketoprofen methyl ester. This modification is designed to alter the physicochemical properties of the drug, primarily to enhance its delivery to the target site. The ester linkage is intended to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.

An ideal ester prodrug should possess several key characteristics to ensure its success. These include:

Pharmacological Inactivity: The prodrug itself should have weak or no pharmacological activity to minimize off-target effects.

Chemical Stability: It must be stable in the gastrointestinal tract to prevent premature degradation.

Enhanced Permeability: The prodrug should exhibit improved absorption across biological membranes compared to the parent drug.

Resistance to Premature Hydrolysis: It should be resistant to hydrolysis during the absorption phase to ensure it reaches the systemic circulation intact.

Efficient Bioconversion: Following absorption, the prodrug must be rapidly and quantitatively converted back to the active parent drug.

In a preclinical study, various ester prodrugs of ketoprofen, including the methyl, ethyl, and propyl esters, were synthesized and evaluated. The research highlighted that these ester prodrugs exhibited increased lipophilicity and were chemically stable. nih.gov In silico analyses predicted that the methyl derivative would be an ideal candidate for oral absorption. nih.gov Furthermore, these ester prodrugs demonstrated a significant enhancement in intestinal permeation compared to ketoprofen alone. nih.gov

Nanoemulsion-Based Systems for Topical Delivery

Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-500 nm. agrihealth.co.nz These systems are being explored as effective carriers for the topical delivery of lipophilic drugs like ketoprofen and its esters. The small droplet size of nanoemulsions provides a large surface area, which can enhance the penetration of the encapsulated drug through the skin. nih.gov

A preclinical study investigated the potential of a nanoemulsion formulation for the topical delivery of ketoprofen using Palm Oil Esters (POEs) as the oil phase. bioveta.eu The study, which utilized an in vitro model with a methyl acetate (B1210297) cellulose (B213188) membrane, demonstrated that the nanoemulsion could effectively release the drug. bioveta.eu The droplet size of the formulated nanoemulsion was found to be within the desired nano-range (below 500 nm). bioveta.eu This initial research suggests that nanoemulsions formulated with POEs have considerable potential for the topical delivery of ketoprofen. bioveta.eu

Another study focused on developing a nanoemulsion gel for the transdermal delivery of ketoprofen to improve its solubility and permeability. nih.gov The optimized nanoemulsion formulation, when incorporated into a gel, showed a significant increase in in-vitro skin permeation compared to a marketed ketoprofen gel. nih.gov These findings indicate that nanoemulsion-based gels are promising vehicles for enhancing the transdermal delivery of ketoprofen. nih.gov

Sugar Alcohol-Based Ester Prodrugs (e.g., Ketoprofen 1,4-sorbitan ester) for Delivery Enhancement

The use of sugar alcohols as carriers for drug molecules is an emerging area of interest due to their biocompatibility and potential to alter drug release profiles. google.com Sorbitan, a cyclic sugar alcohol, has been investigated for the development of novel ester prodrugs to improve the pharmacokinetic properties of drugs like ketoprofen. google.com

A recent study detailed the synthesis and characterization of a novel compound, ketoprofen 1,4-sorbitan ester. google.com This compound was synthesized through a two-step process involving the dehydration of D-Glucose to form 1,4-sorbitan, which was then esterified with ketoprofen. google.com The structure of the synthesized ketoprofen 1,4-sorbitan ester was confirmed using advanced analytical techniques, with this compound used as a reference compound in the analysis. google.com The successful synthesis and characterization of this novel ester prodrug lay the groundwork for future investigations into its physicochemical properties, stability, and potential as a drug delivery system. google.com This approach demonstrates the feasibility of combining ketoprofen with a sugar alcohol-based carrier to potentially enhance its pharmacological properties. google.com

Polyoxyethylene Esters as Potential Dermal Prodrugs

Polyoxyethylene glycols are being explored as suitable promoieties for the design of dermal prodrugs of NSAIDs, including ketoprofen. google.com The rationale behind this approach is to create ester derivatives with improved chemical stability, enzymatic lability, and enhanced skin permeation. google.com

In a preclinical study, novel polyoxyethylene esters of ketoprofen were synthesized by coupling the drug with polyoxyethylene glycols via a succinic acid spacer. google.com These esters demonstrated good stability in aqueous solutions and were readily hydrolyzed by porcine esterase. google.com Notably, certain polyoxyethylene esters of ketoprofen exhibited an increased flux through excised human skin compared to the parent drug. google.com The in vivo topical anti-inflammatory activity of a selected ester showed a delayed and sustained effect compared to ketoprofen. google.com These findings suggest that polyoxyethylene esters are promising candidates for the development of successful dermal prodrugs of ketoprofen. google.com

Amino Acid Conjugates of Ketoprofen (including methyl esters of amino acids)

Conjugating drugs with amino acids is another strategy to create prodrugs with improved therapeutic properties. This approach aims to mask the free carboxylic acid group of NSAIDs like ketoprofen, which is often associated with gastrointestinal side effects.

A study focused on the synthesis of various amino acid conjugates of ketoprofen by amidating it with the methyl esters of several amino acids, including phenylalanine, lysine, arginine, and glycine. nih.gov The resulting conjugates were characterized and evaluated for their pharmacological activities. nih.gov The study found that these amino acid conjugates, which incorporate an ester functional group from the amino acid methyl ester, showed improved analgesic and anti-inflammatory activity compared to the parent drug. nih.gov For instance, certain conjugates demonstrated significant protection in the denaturation of proteins and stabilization of membranes. nih.gov This research indicates that the synthesis of amino acid conjugates, including those derived from amino acid methyl esters, is a viable approach to enhance the therapeutic profile of ketoprofen. nih.govnih.gov

Controlled Release Formulations and Sustained Release Systems in Veterinary Applications

The development of long-acting or sustained-release formulations of NSAIDs is of significant interest in veterinary medicine, particularly for livestock such as swine and cattle, to reduce the frequency of administration and improve animal welfare. google.com

A conceptual approach for a long-acting veterinary composition involves the use of a ketoprofen ester prodrug formulated in a veterinary-acceptable triglyceride vehicle. google.comgoogle.com Following intramuscular or subcutaneous injection, the ketoprofen ester prodrug is designed to be gradually released from the formulation at the injection site. google.com Once in the systemic circulation, the ester prodrug is hydrolyzed by liver enzymes to release the active ketoprofen. google.com This system aims to provide extended relief from pain, fever, and inflammation, thereby reducing the number of injections required. google.com

Preclinical research has also explored the stability of this compound in the plasma of various animal species, which is a critical factor for the design of controlled-release systems. A study found that this compound was rapidly hydrolyzed in the plasma of mice, rats, and horses, while the hydrolysis was more limited in cat plasma. nih.gov In commercially purchased plasma from dogs, pigs, sheep, and cattle, the hydrolysis was minimal, but it was substantial in freshly collected plasma from these species. nih.gov This highlights the species-specific differences in plasma hydrolytic activity, which must be considered when developing ester prodrugs for veterinary use. nih.gov

Furthermore, a study on a novel transdermal ketoprofen formulation for cattle noted the detection of small amounts of this compound in some samples stored at 20°C and 40°C for 6 months, suggesting its stability within the formulation. nih.gov While not a controlled-release formulation in the traditional sense, the sustained absorption from a transdermal patch can provide a prolonged therapeutic effect.

The use of biodegradable polymers is another promising avenue for creating sustained-release formulations in veterinary medicine. nih.gov For instance, microspheres made from shellac, a natural and biodegradable polymer, have been shown to provide sustained release of ketoprofen for approximately 20 days in vitro. nih.gov In an in vivo model of arthritis in rats, these ketoprofen-loaded microspheres demonstrated a significant beneficial effect in reducing inflammation compared to ketoprofen alone. nih.gov While this particular study did not use a ketoprofen ester, the principle of encapsulating the drug in a biodegradable polymer matrix to achieve sustained release is directly applicable to this compound for veterinary applications.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Research Quantification in Biological Matrices (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantification of ketoprofen (B1673614) methyl ester in biological samples due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly favored for its ability to analyze non-volatile and thermally labile compounds like esters without requiring derivatization. Research involving fluorine-18 (B77423) labeled ketoprofen methyl ester ([¹⁸F]FKTP-Me) for positron emission tomography (PET) imaging of neuroinflammation has utilized LC-MS/MS. nih.gov These methods are essential for studying the in-vivo hydrolysis of the ester back to its active acid form. LC-MS/MS offers excellent sensitivity, with limits of detection (LOD) for the parent compound ketoprofen reaching as low as 0.1 ng/mL. uobaghdad.edu.iqresearchgate.net While specific quantification parameters for the methyl ester are application-dependent, the methodology for ketoprofen provides a strong foundation. For instance, a validated LC-MS/MS method for ketoprofen enantiomers required only a simple protein precipitation step for sample cleanup before analysis, highlighting the efficiency of the technique. hakon-art.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile and semi-volatile compounds. However, its application to ketoprofen often involves a derivatization step to convert the carboxylic acid to a more volatile form, such as a methyl ester. This very process can be a source of analytical complications, as discussed in section 7.3. When this compound is the target analyte, GC-MS can provide high-resolution separation and quantification. The main challenge remains the potential for artifact formation during sample preparation, which can lead to inaccurate results. researchgate.net

scienceTechniquebiotechApplication for this compoundsaved_searchKey AdvantageswarningConsiderations
LC-MS/MSQuantification in PET imaging studies; metabolic analysis. nih.govHigh sensitivity & selectivity; no derivatization needed. hakon-art.comMatrix effects can influence ionization efficiency.
GC-MSQuantification of the ester as a volatile derivative.Excellent chromatographic resolution.High risk of artifact formation during sample prep. researchgate.net

Spectrophotometric Methods for Research Quantification (e.g., UV Spectrophotometry, IR Spectroscopy)

Spectrophotometric methods offer simpler, more cost-effective alternatives for quantification, particularly in pharmaceutical formulations or for in-vitro experiments where matrix complexity is lower.

UV Spectrophotometry: This technique is based on the principle of light absorption by the analyte. Ketoprofen has a characteristic UV absorption maximum (λmax) around 254-256 nm in alcoholic solvents like methanol (B129727) or ethanol. ijpca.orgmdpi.comsciforum.net The benzophenone (B1666685) chromophore present in this compound is responsible for this strong UV absorbance. For quantification, a calibration curve is constructed by plotting absorbance against known concentrations of the compound. The method is valued for its simplicity and speed. A developed UV spectrophotometric method for ketoprofen demonstrated good linearity over a concentration range of 2.00 µg/mL to 80.0 µg/mL. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for structural elucidation and identification rather than quantification. It is instrumental in confirming the synthesis of this compound. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band, typically around 1735 cm⁻¹, and the disappearance of the broad hydroxyl (-OH) band of the parent carboxylic acid. mdpi.com Derivative IR spectroscopy has been used for the quantitative analysis of the parent ketoprofen in tablet forms. ekb.eg

Investigation of Artifact Formation during Sample Preparation (e.g., this compound Artifacts in GC-MS Analysis)

A significant challenge in the analytical chemistry of ketoprofen is the inadvertent formation of this compound as an artifact during sample preparation for GC-MS analysis. researchgate.net

This phenomenon is particularly prevalent when analyzing for ketoprofen or other drugs in biological matrices like urine. elsevierpure.com The artifact is typically formed under specific conditions:

Alkaline pH: The use of alkaline conditions during liquid-liquid extraction.

Presence of Methanol: The use of methanol as a solvent or co-solvent in the extraction or sample reconstitution steps.

Method Validation for Research-Grade Analytical Assays

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure it is fit for its intended purpose. The validation of assays for this compound follows established guidelines, such as those from the International Council for Harmonisation (ICH). ijpca.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a correlation coefficient (R²) value, which should ideally be >0.999. ijpca.orgnih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery is typically within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should generally be less than 2%. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

checklistValidation ParameterdescriptionDescriptionverifiedTypical Acceptance Criteria for Research Assays
Linearity (R²)Demonstrates proportionality of response to concentration.> 0.999 ijpca.org
Accuracy (% Recovery)Measures the exactness of the method.98.0% - 102.0%
Precision (% RSD)Measures the repeatability of the method.≤ 2.0% nih.gov
LODLowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1
LOQLowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10:1

Target Specific Research and Mechanistic Investigations at a Molecular Level

Studies on Cyclooxygenase (COX) Isoform Activation and Imaging (e.g., COX-1 Imaging using Labeled Ketoprofen (B1673614) Methyl Esters)

Ketoprofen methyl ester has been instrumental in the development of novel imaging agents for visualizing neuroinflammation in real-time. Specifically, isotopically labeled versions of this compound have been synthesized and evaluated as positron emission tomography (PET) probes for imaging cyclooxygenase-1 (COX-1) activation.

Researchers have successfully synthesized 11C-labeled and 18F-labeled ketoprofen methyl esters. nih.govru.nl These esterified forms of ketoprofen are designed as "proradiotracers," which are capable of crossing the blood-brain barrier, a significant hurdle for many potential neurological imaging agents. nih.govru.nl Once in the brain, these ester compounds are hydrolyzed by endogenous enzymes into their pharmacologically active carboxylic acid form, ketoprofen. nih.gov This bioactivated form then binds to its target, the COX-1 enzyme.

Preclinical studies in rat models of neuroinflammation have demonstrated the efficacy of these labeled ketoprofen methyl esters. PET imaging has shown a high accumulation of the radiotracers in inflamed regions of the brain. nih.gov Further investigations have revealed that the accumulation of the (S)-enantiomer of the 18F-labeled this compound is higher than that of the (R)-enantiomer or the racemic mixture, which correlates with the known stereospecific inhibitory activity of ketoprofen against COX-1. nih.gov This stereospecificity underscores the targeted nature of the imaging agent.

These findings suggest that PET imaging with labeled ketoprofen methyl esters, particularly (S)-[18F]FKTP-Me, is a promising and specific method for the in vivo study of COX-1 activity in the context of neuroinflammation and neurodegenerative disorders. nih.govru.nl

Inhibitory Effects of Fluorinated Ketoprofen (FKTP) Enantiomers on COX-1 and COX-2 Activities
Parameter(R)-FKTP (μM)(S)-FKTP (μM)
50% inhibitory concentration (COX-1)4.500.127
50% inhibitory concentration (COX-2)>100>100

Investigations into Multidrug Resistance Protein 2 (MRP2) Inhibition by Ketoprofen Derivatives (including methyl esters)

Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is a transport protein that plays a significant role in the efflux of various drugs and their metabolites from cells. The interaction of NSAIDs, including ketoprofen, with MRP2 is of clinical importance as it can lead to drug-drug interactions.

Studies investigating the effect of various NSAIDs on the transport of methotrexate (a substrate of MRP2) have revealed that ketoprofen inhibits MRP2-mediated transport. researchgate.net The mechanism of this inhibition is noteworthy. Unlike some other NSAIDs that follow a one-site competition model, the inhibition of MRP2 by ketoprofen was found to follow a more complex two-site competition model. researchgate.net This suggests that ketoprofen may interact with MRP2 at more than one binding site, or that its binding at one site allosterically affects another, leading to a more complex inhibitory pattern.

This finding is significant for understanding the potential for ketoprofen and its derivatives to alter the pharmacokinetics of other drugs that are substrates of MRP2. While the direct inhibitory effects of this compound on MRP2 have not been as extensively detailed, it is plausible that upon hydrolysis to ketoprofen, it would exhibit the same inhibitory mechanism.

Interactions with Other Biomolecules (e.g., Human Serum Albumin Affinity)

The binding of drugs to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties, including their distribution and elimination. Ketoprofen is known to be highly bound to plasma proteins, with approximately 99% of the drug in human plasma being bound to albumin.

The interaction between ketoprofen and HSA has been characterized using various biophysical techniques. These studies have determined the binding affinity and identified the primary binding sites. The binding of ketoprofen to HSA is a spontaneous, endothermic, and entropically driven process. nih.gov This interaction leads to conformational changes in the HSA molecule, with a slight reduction in its α-helix content. nih.gov

Fluorescence spectroscopy and in silico modeling have indicated that the binding constant (Kb) for the HSA-ketoprofen interaction is in the range of 104–105 M−1 at physiological temperatures, signifying a moderate binding affinity. nih.gov The number of binding sites is approximately one, suggesting a 1:1 interaction between the drug and the protein. nih.gov

Further detailed structural studies have identified that ketoprofen binds to specific sites on HSA, primarily within subdomain IIIA (site II). nih.gov The interaction is stabilized by a combination of hydrogen bonding and hydrophobic forces between the aromatic and aliphatic moieties of the ketoprofen molecule and the amino acid residues within the binding pocket of HSA. nih.gov

Thermodynamic Parameters for the Interaction of Ketoprofen with Human Serum Albumin (HSA)
Temperature (K)Binding Constant (Kb) (×104 M-1)ΔH° (kJ mol-1)ΔS° (J mol-1 K-1)ΔG° (kJ mol-1)
29816.03 ± 1.1019.92 ± 0.60158.4 ± 1.2-27.24 ± 0.04
30320.42 ± 1.15-28.03 ± 0.04
31028.18 ± 1.20-29.18 ± 0.05
31838.90 ± 1.25-30.56 ± 0.05

Molecular Basis of Anti-Inflammatory Effects (e.g., Anti-proteolytic and Lysosomal Membrane Stabilization Potentials)

The primary anti-inflammatory mechanism of ketoprofen is the inhibition of cyclooxygenase enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. researchgate.net However, research has also delved into other molecular mechanisms that contribute to its anti-inflammatory profile.

One such mechanism is its ability to stabilize lysosomal membranes. Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. During inflammation, the membranes of lysosomes can become fragile, leading to the release of these enzymes into the cytoplasm and extracellular space, which can cause tissue damage and perpetuate the inflammatory response.

Studies have shown that ketoprofen has a stabilizing effect on lysosomal membranes, particularly when they are subjected to osmotic stress. nih.gov This stabilizing action is comparable in potency to that of indomethacin, another powerful NSAID. nih.gov The effect of ketoprofen on lysosomal membrane stabilization has been observed to be more pronounced in animal models of arthritis compared to healthy animals. nih.gov By preventing the release of proteolytic enzymes from lysosomes, ketoprofen can mitigate tissue damage associated with inflammation. This anti-proteolytic potential, mediated through lysosomal membrane stabilization, represents an important component of the molecular basis of its anti-inflammatory effects.

Q & A

Q. What are the optimal conditions for synthesizing ketoprofen methyl ester with high enantiomeric purity?

this compound synthesis requires precise control of reaction parameters. Racemic mixtures are typically synthesized via esterification of ketoprofen with methanol using acid catalysts. For enantiomeric resolution:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates (S)- and (R)-enantiomers .
  • Biocatalytic hydrolysis using carboxylesterases (e.g., Est924) selectively hydrolyzes (R)-enantiomers, leaving (S)-ketoprofen methyl ester with >99% enantiomeric excess (ee) .
  • Reaction conditions : 23°C, pH 6.5, and 72-hour incubation maximize enantioselectivity .

Table 1: Key Parameters for Enantiomer Resolution

ParameterOptimal ValueImpact on eeReference
Temperature23°CMaximizes enzyme stability
pH6.5Enhances catalytic activity
Incubation Time72 hoursCompletes hydrolysis

Q. How can this compound be characterized to confirm structural integrity and purity?

Advanced analytical techniques are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester bond formation (e.g., carbonyl peak at ~170 ppm) and absence of unreacted ketoprofen .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular mass (e.g., [M+H]+ = 267.1125 for C₁₇H₁₈O₃) .
  • HPLC-DAD : Quantifies impurities (e.g., macrogol 400 esters) with detection at 260 nm .

Q. What factors influence the stability of this compound in semi-solid formulations?

Stability is pH- and solvent-dependent:

  • pH : Ester hydrolysis accelerates below pH 5.0 due to acid-catalyzed degradation .
  • Solvent composition : Hydrophilic solvents (e.g., ethanol, propylene glycol) promote ester formation, while non-hydroxyl solvents (e.g., DMSO) minimize side reactions .
  • Storage : Formulations stored at 4°C retain >95% potency for 6 months vs. 80% at 25°C .

Q. Which analytical methods are recommended for quantifying this compound and its degradation products?

  • Reverse-phase HPLC : C18 columns with mobile phases (e.g., acetonitrile/0.1% phosphoric acid) resolve esters from degradation products (retention time = 8.2 min) .
  • UV Spectrophotometry : Absorbance at 260 nm correlates linearly with concentration (R² > 0.99) .
  • Chiral HPLC : Distinguishes (S)- and (R)-enantiomers for pharmacokinetic studies .

Advanced Research Questions

Q. How does this compound serve as a PET probe for in vivo COX-1 imaging in Alzheimer’s disease models?

(S)-¹¹C-Ketoprofen methyl ester acts as a proradiotracer:

  • Mechanism : Rapid hydrolysis in the brain releases ¹¹C-ketoprofen, which binds COX-1 in activated microglia .
  • Application : In APP-Tg mice, PET imaging reveals COX-1 upregulation during amyloid plaque progression (SUV ratio = 2.3 in AD vs. 1.0 in controls) .
  • Validation : Immunohistochemistry confirms microglial COX-1 colocalization (r = 0.89, p < 0.001) .

Q. What methodological challenges arise in quantifying ketoprofen macrogol 400 esters (KM400E) as impurities?

KM400E quantification requires:

  • Reference Standards : Use ketoprofen RS due to batch variability in macrogol 400 oligomers .
  • HPLC-DAD : Identify KM400E via UV spectra (λ = 260 nm) and relative retention time (RRT = 1.2 vs. ketoprofen) .
  • Validation : Limit of quantification (LOQ) = 0.1%, with ≤4.0% allowable impurity per British Pharmacopoeia .

Table 2: Analytical Parameters for KM400E Detection

ParameterValueReference
LOQ0.1%
Linearity Range0.1–5.0%
Precision (RSD)<2%

Q. How can process validation protocols ensure reproducibility in this compound production?

Critical steps include:

  • Critical Parameters : Reaction temperature (±1°C), catalyst concentration (±0.1% w/w) .
  • QC Tests : In-process checks for enantiomeric purity (chiral HPLC) and residual solvents (GC-MS) .
  • Statistical Methods : Taguchi orthogonal arrays optimize yield (e.g., 96.7% at 60°C, 1.5% KOH) .

Q. What evidence supports the enantiomer-specific anti-inflammatory efficacy of (S)-ketoprofen methyl ester?

  • In Vivo Studies : (S)-enantiomer reduces TNF-α levels by 60% in LPS-induced neuroinflammation vs. 20% for (R)-form .
  • COX-1 Binding : (S)-enantiomer shows 10-fold higher affinity (IC₅₀ = 0.8 μM) than (R)-enantiomer .

Q. Which biocatalyst engineering strategies improve enantioselectivity in ketoprofen ester resolution?

  • Directed Evolution : Error-prone PCR and site-saturation mutagenesis enhance carboxylesterase E values from 0.7 to 19.5 .
  • Immobilization : Lipase adsorption on silica retains 90% activity after 10 cycles, reducing production costs .

Q. How do this compound prodrugs mitigate hepatotoxicity compared to free ketoprofen?

  • In Silico Modeling : Methyl esters exhibit >30-fold higher LD₅₀ (SwissADME) and no hepatotoxicity (ProTox-II) .
  • In Vivo Data : ALT/AST levels in rats decrease by 50% vs. ketoprofen (p < 0.01) .

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